molecular formula C159H288O18 B14708447 Tripentaerythritol, octaoleate CAS No. 20284-29-1

Tripentaerythritol, octaoleate

Cat. No.: B14708447
CAS No.: 20284-29-1
M. Wt: 2488.0 g/mol
InChI Key: ADGHQLSHWNXHQZ-PKXWZVDDSA-N
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Description

Tripentaerythritol octaoleate is a fully esterified derivative of tripentaerythritol, where all eight hydroxyl (-OH) groups are replaced with oleate (C18H34O2) esters. The parent compound, tripentaerythritol (C15H32O10), is a polyol with a branched structure containing multiple hydroxyl groups . Upon esterification with oleic acid, the resulting octaoleate derivative exhibits enhanced lipophilicity, making it suitable for industrial applications such as lubricants or plasticizers. Its molecular weight is significantly higher than simpler erythritol esters, contributing to unique physical properties like thermal stability and low water solubility .

Properties

CAS No.

20284-29-1

Molecular Formula

C159H288O18

Molecular Weight

2488.0 g/mol

IUPAC Name

[3-[(E)-octadec-9-enoyl]oxy-2-[[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]-2-[[3-[(E)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]propyl] (E)-octadec-9-enoate

InChI

InChI=1S/C159H288O18/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-149(160)170-141-157(142-171-150(161)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2,137-168-139-158(143-172-151(162)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3,144-173-152(163)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)145-174-153(164)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)138-169-140-159(146-175-154(165)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6,147-176-155(166)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)148-177-156(167)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8/h65-80H,9-64,81-148H2,1-8H3/b73-65+,74-66+,75-67-,76-68+,77-69+,78-70+,79-71+,80-72+

InChI Key

ADGHQLSHWNXHQZ-PKXWZVDDSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC)COCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripentaerythritol, octaoleate is synthesized through the esterification of tripentaerythritol with oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed through distillation. After the reaction is complete, the product is purified through processes such as vacuum distillation or crystallization to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Tripentaerythritol, octaoleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Tripentaerythritol, octaoleate has several scientific research applications:

    Chemistry: Used as a model compound in studying esterification and transesterification reactions.

    Biology: Investigated for its potential as a biocompatible lubricant in medical devices.

    Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various drugs.

    Industry: Widely used as a lubricant in high-performance machinery and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of tripentaerythritol, octaoleate is primarily based on its ability to reduce friction and wear between surfaces. The long-chain fatty acids in its structure provide a lubricating layer that minimizes direct contact between surfaces, thus reducing wear and tear. Additionally, its stability and resistance to oxidation make it an effective lubricant under various conditions.

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Tripentaerythritol octaoleate C15H24(C18H33O2)8 ~1,900* 8 oleate esters Highly branched, eight long-chain unsaturated esters
Pentaerythritol tetraoleate C5H8(C18H33O2)4 ~1,193 4 oleate esters Compact structure, four unsaturated esters
Pentaerythritol octanoate C13H26O5 262.34 4 octanoate esters Shorter saturated chains (C8)
Mesoerythritol C4H10O4 122.12 4 hydroxyl groups Linear polyol, high water solubility

*Estimated based on tripentaerythritol (372.41 g/mol) + 8 oleic acid molecules (8 × 282.47 g/mol) − 8 H2O (8 × 18 g/mol).

Key Observations :

  • Tripentaerythritol octaoleate’s larger molecular structure and higher degree of esterification result in greater hydrophobicity compared to pentaerythritol tetraoleate .
  • Unsaturated oleate chains (vs. saturated octanoate) contribute to lower melting points and enhanced fluidity in lubricant applications .

Physical and Chemical Properties

Property Tripentaerythritol Octaoleate Pentaerythritol Tetraoleate Pentaerythritol Octanoate
Water Solubility Insoluble (forms suspensions) Insoluble Low solubility
Thermal Stability High Moderate Low
Viscosity High Moderate Low
Applications High-temperature lubricants Metalworking lubricants Plasticizers

Supporting Evidence :

  • Tripentaerythritol derivatives form milky suspensions in water due to low solubility, limiting their use in aqueous formulations .
  • Pentaerythritol tetraoleate is widely used in industrial lubricants for its balance of viscosity and stability .

Factors Contributing to Ineffectiveness :

  • Low water solubility (20–300× lower than meso-/pentaerythritol) limits bioavailability .
  • Larger molecular size reduces absorption in insect digestive systems .

Industrial and Economic Considerations

Factor Tripentaerythritol Octaoleate Pentaerythritol Tetraoleate
Synthesis Complexity High (8 esterification steps) Moderate (4 steps)
Bulk Availability Limited Commercially available
Cost High Moderate

Supporting Data :

  • Pentaerythritol tetraoleate is synthesized via straightforward esterification, making it economically viable for lubricant production .

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